molecular formula C13H25NO3 B13460443 Tert-butyl (3R)-3-(3-hydroxypropyl)piperidine-1-carboxylate

Tert-butyl (3R)-3-(3-hydroxypropyl)piperidine-1-carboxylate

Cat. No.: B13460443
M. Wt: 243.34 g/mol
InChI Key: DIQOZPGKFVICKN-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (3R)-3-(3-hydroxypropyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group and a hydroxypropyl side chain attached to the piperidine ring. It is commonly used in organic synthesis and has various applications in scientific research.

Properties

Molecular Formula

C13H25NO3

Molecular Weight

243.34 g/mol

IUPAC Name

tert-butyl (3R)-3-(3-hydroxypropyl)piperidine-1-carboxylate

InChI

InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-8-4-6-11(10-14)7-5-9-15/h11,15H,4-10H2,1-3H3/t11-/m1/s1

InChI Key

DIQOZPGKFVICKN-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)CCCO

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3R)-3-(3-hydroxypropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 3-hydroxypropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl (3R)-3-(3-hydroxypropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: Tert-butyl (3R)-3-(3-hydroxypropyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new chemical entities .

Biology: In biological research, this compound is used to study the effects of piperidine derivatives on cellular processes. It serves as a model compound for investigating the interactions between piperidine-based molecules and biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its structural features make it a candidate for exploring new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-(3-hydroxypropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The hydroxypropyl group and piperidine ring play crucial roles in determining the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate
  • Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

Comparison: Tert-butyl (3R)-3-(3-hydroxypropyl)piperidine-1-carboxylate is unique due to the presence of the hydroxypropyl side chain, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and binding characteristics, making it suitable for specific applications in research and industry .

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